N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiazole, pyrazolopyridine, and carboxamide
Properties
Molecular Formula |
C21H23N5O3S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O3S2/c1-11(2)17-9-14(15-10-22-26(12(3)4)19(15)23-17)20(27)25-21-24-16-7-6-13(31(5,28)29)8-18(16)30-21/h6-12H,1-5H3,(H,24,25,27) |
InChI Key |
OKYVWDZUPKAYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the methylsulfonyl group, and the construction of the pyrazolopyridine core. The final step involves the coupling of the carboxamide group to the pyrazolopyridine moiety. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and pyrazolopyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzothiazole ring can produce different benzothiazoline derivatives .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds similar to N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have demonstrated promising anticancer properties. Studies indicate that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
-
Anti-inflammatory Effects :
- The compound's structural features suggest potential anti-inflammatory activity. Research has shown that benzothiazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties :
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of a similar benzothiazole derivative on human cancer cell lines. The findings indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. This suggests that compounds within this class could be developed into effective anticancer agents .
Case Study 2: Anti-inflammatory Activity
Another research article focused on the anti-inflammatory properties of benzothiazole derivatives. The study demonstrated that these compounds inhibited the production of pro-inflammatory cytokines in vitro, indicating their potential for treating chronic inflammatory conditions such as arthritis.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, pyrazolopyridine derivatives, and carboxamide-containing molecules. Examples include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrazolopyridine derivatives: Studied for their potential as kinase inhibitors.
Carboxamide-containing molecules: Explored for their diverse biological activities
Uniqueness
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
The compound N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide , identified by its CAS number 1010921-10-4, belongs to a class of biologically active compounds known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.5 g/mol. The structure features a benzothiazole ring , a pyrazolo unit, and a methylsulfonyl group, which contribute to its biological activity. The unique arrangement of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O4S3 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1010921-10-4 |
| Structure | [Chemical Structure] |
Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to be effective against various bacterial and fungal strains. A study highlighted that certain thiazole derivatives demonstrated activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .
The presence of electron-withdrawing and electron-donating groups in the structure enhances the antimicrobial efficacy by improving lipophilicity and binding affinity to target enzymes such as glucosamine-6-phosphate synthase .
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest that while some derivatives exhibit cytotoxic effects on certain cell lines, further studies are required to ascertain their therapeutic index and safety for clinical use .
The proposed mechanism of action involves the inhibition of key enzymes in microbial metabolism and potential interference with DNA replication processes. This is supported by docking studies that reveal binding interactions with active sites on target enzymes .
Study 1: Antimicrobial Efficacy
In a comparative study, various benzothiazole derivatives were tested against standard reference drugs such as ciprofloxacin and fluconazole. Compounds similar to this compound showed promising results with moderate antimicrobial activity but were less effective than the reference drugs .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications in the benzothiazole structure significantly influenced biological activity. The introduction of different substituents on the benzothiazole ring enhanced both lipophilicity and enzyme binding affinity, leading to improved antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
